molecular formula C17H19N5O B11245465 2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline

2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline

Cat. No.: B11245465
M. Wt: 309.4 g/mol
InChI Key: HYTRUERLNSQJNU-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline is a complex organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxy group, a phenyl-tetrazole moiety, and an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent to introduce the propan-2-yl group.

    Coupling with Aniline: The alkylated tetrazole is then coupled with 2-methoxyaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole Derivatives: Similar in structure due to the presence of a triazole ring.

    Benzimidazoles: Share a similar aromatic ring structure with nitrogen atoms.

    Imidazoles: Another class of nitrogen-containing heterocycles with similar chemical properties.

Uniqueness

2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

2-methoxy-N-[2-(1-phenyltetrazol-5-yl)propan-2-yl]aniline

InChI

InChI=1S/C17H19N5O/c1-17(2,18-14-11-7-8-12-15(14)23-3)16-19-20-21-22(16)13-9-5-4-6-10-13/h4-12,18H,1-3H3

InChI Key

HYTRUERLNSQJNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=CC=C2)NC3=CC=CC=C3OC

Origin of Product

United States

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